molecular formula C20H30ClNO B4063362 (1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride

(1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride

Cat. No. B4063362
M. Wt: 335.9 g/mol
InChI Key: JGJKFILNTHHKSM-UHFFFAOYSA-N
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Description

(1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride, also known as Memantine hydrochloride, is a medication used for the treatment of Alzheimer's disease. It belongs to a class of drugs called NMDA receptor antagonists. Memantine hydrochloride works by blocking the activity of the NMDA receptor, which is responsible for the transmission of glutamate, a neurotransmitter that is involved in learning and memory processes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis of β-Aminoketones

    The Mannich reaction of (1-adamantyl)acetone with paraformaldehyde and secondary amine hydrochlorides, including dibenzylamine and piperidine, has been utilized to synthesize 4-(1-Adamantyl)-1-aminobutan-3-one hydrochlorides. This method illustrates the compound's role in synthesizing complex ketones with potential pharmacological activities (Makarova, Moiseev, & Zemtsova, 2002).

  • Protecting Groups in Organic Synthesis

    The oxidative debenzylation process using 4-methoxy-α-methylbenzyl alcohol as a new protecting group for carboxylic acids showcases the utility of related compounds in synthetic chemistry. This work demonstrates the compound's relevance in protecting group strategies, crucial for complex organic synthesis (Yoo, Kim, & Kyu, 1990).

  • Material Science Applications

    Electrosynthesis and characterization of polymers derived from 1-methoxy-4-[2-(1-adamantyl)-2-oxo-ethoxy]benzene indicate the role of adamantane derivatives in developing new materials with unique electrical and optical properties. These findings highlight the potential of such compounds in material science, particularly for applications requiring specific conductive or fluorescent properties (Moustafid et al., 1991).

Medicinal Chemistry Applications

  • Antiproliferative Activity: Research into adamantaneacetic and adamantanecarboxylic acid esters, which include structures related to (1-adamantylmethyl)(4-methoxybenzyl)methylamine hydrochloride, has revealed their antiproliferative effects on epithelial human carcinoma cell lines. This demonstrates the compound's potential as a lead for developing antitumor agents, highlighting the importance of adamantane derivatives in medicinal chemistry (Zefirov et al., 2017).

properties

IUPAC Name

N-(1-adamantylmethyl)-1-(4-methoxyphenyl)-N-methylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO.ClH/c1-21(13-15-3-5-19(22-2)6-4-15)14-20-10-16-7-17(11-20)9-18(8-16)12-20;/h3-6,16-18H,7-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJKFILNTHHKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=C(C=C1)OC)CC23CC4CC(C2)CC(C4)C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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